N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidin-7-one core substituted with a 4-methoxyphenyl group at position 3 and an acetamide side chain at position 4. The acetamide moiety is further functionalized with a 2,4-dimethylphenyl group. The compound is synthesized via methods analogous to those described for related triazolopyrimidine derivatives, such as coupling reactions under basic conditions (e.g., Cs₂CO₃ in DMF) followed by spectroscopic characterization (¹H NMR, IR, MS) .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13-4-9-17(14(2)10-13)23-18(28)11-26-12-22-20-19(21(26)29)24-25-27(20)15-5-7-16(30-3)8-6-15/h4-10,12H,11H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCQNUFOJOWJRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, identified by its CAS number 847386-79-2, is a compound of significant interest due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of the compound is with a molecular weight of 404.4 g/mol. The structure includes a triazole and pyrimidine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 847386-79-2 |
| Molecular Formula | C21H20N6O3 |
| Molecular Weight | 404.4 g/mol |
Anticancer Potential
Recent studies have highlighted the compound's potential as an anticancer agent. The triazole and pyrimidine components are particularly noteworthy for their roles in inhibiting cancer cell proliferation.
-
Mechanism of Action :
- The compound appears to exert its anticancer effects through multiple pathways, including the inhibition of key enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDAC) .
- It has been shown to induce cytotoxicity in various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma) .
-
Case Studies :
- A study demonstrated that derivatives of similar triazole compounds exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.39 to 3.16 µM . This suggests that modifications in the structure can lead to enhanced activity.
- Another investigation indicated that compounds with similar structural features displayed a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Key Functional Groups :
- Comparative Analysis :
Scientific Research Applications
Structure and Composition
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 445.53 g/mol.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that similar triazolo-pyrimidine derivatives showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 4 to 20 μmol/L, suggesting potent activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound's anticancer potential has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. Notably, derivatives similar to N-(2,4-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide have demonstrated cytotoxic effects against breast and colon cancer cells .
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Experimental data suggest that it can effectively inhibit lipid peroxidation and enhance the activity of endogenous antioxidant enzymes .
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazolo-pyrimidine derivatives, this compound exhibited superior antimicrobial activity compared to standard antibiotics. The study highlighted its potential as a lead compound for developing new antibacterial agents .
Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on human breast cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis. Flow cytometry analysis demonstrated an increase in the sub-G1 population indicative of apoptotic cells upon treatment with the compound .
Case Study 3: Oxidative Stress Reduction
Research on oxidative stress markers in animal models indicated that administration of this compound reduced malondialdehyde levels while increasing glutathione concentrations. This suggests a protective effect against oxidative damage in tissues .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 6h | 2-(3-(4-Methoxyphenyl)-7-oxo-3H-triazolo[4,5-d]pyrimidin-6-yl)acetic acid | |
| Basic hydrolysis | 2M NaOH, 80°C, 4h | Sodium salt of the corresponding carboxylic acid |
Hydrolysis kinetics depend on steric hindrance from the 2,4-dimethylphenyl group, which slows reaction rates compared to simpler acetamides.
Nucleophilic Substitution at the Triazole Ring
The triazolo[4,5-d]pyrimidine core participates in nucleophilic substitutions, particularly at position 3:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Thiophenol | EtOH, K₂CO₃, 70°C, 8h | 3-(Phenylthio)-substituted derivative | |
| Amines (e.g., aniline) | DMF, 100°C, 12h | 3-Amino-substituted triazolopyrimidine |
Substitution is facilitated by electron-withdrawing effects of the fused pyrimidinone ring .
Oxidation and Demethylation
The 4-methoxyphenyl group undergoes oxidative demethylation:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| HIO₄ (Periodic acid) | AcOH, 60°C, 3h | 3-(4-Hydroxyphenyl)-substituted derivative | |
| BBr₃ | DCM, 0°C→RT, 2h | Phenolic derivative |
Demethylation alters electronic properties, enhancing hydrogen-bonding capacity for biological targets.
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused polyheterocycles:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| POCl₃ | Reflux, 6h | Chlorinated triazolopyrimidine intermediate | |
| Ethylenediamine | DMF, 120°C, 10h | Bridged tetracyclic derivative |
Cyclization often improves metabolic stability in pharmacological contexts .
Functionalization of the Acetamide Side Chain
The N-phenethylacetamide chain reacts with electrophilic agents:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Bromination (NBS) | CCl₄, AIBN, 80°C, 3h | α-Bromoacetamide derivative | |
| Grignard addition | THF, RMgX, 0°C→RT | Tertiary alcohol adduct |
Photochemical Reactions
UV irradiation induces dimerization or ring-opening:
| Condition | Product | Reference |
|---|---|---|
| UV (254 nm), 12h | [2+2] Cycloaddition dimer | |
| UV with H₂O₂ | Oxidative cleavage of triazole ring |
Enzymatic Interactions
While not a classical reaction, the compound undergoes metabolic transformations in vivo:
| Enzyme | Transformation | Reference |
|---|---|---|
| Cytochrome P450 | Hydroxylation at the methylphenyl group | |
| Esterases | Acetamide hydrolysis |
Key Reactivity Trends
-
Triazole Ring : Susceptible to nucleophilic attack due to electron-deficient nature .
-
Methoxyphenyl Group : Prone to oxidative demethylation, altering solubility and bioactivity.
-
Acetamide Side Chain : Hydrolyzes readily, enabling prodrug strategies .
For synthetic modifications, reaction selectivity is controlled by:
-
pH : Acidic conditions favor acetamide hydrolysis; basic conditions stabilize the triazole ring.
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
This reactivity profile supports its utility in medicinal chemistry, particularly in developing kinase inhibitors and immunomodulators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The triazolo[4,5-d]pyrimidine scaffold is a versatile pharmacophore, and subtle modifications to its substituents significantly alter physicochemical and biological properties. Below is a comparative analysis of the target compound with its structural analogs:
Table 1: Structural and Functional Comparison of Triazolo[4,5-d]pyrimidine Derivatives
*Estimated using fragment-based methods (e.g., Crippen’s method).
Electronic and Steric Effects
- Methoxy vs. Ethoxy Substituents : The 4-methoxyphenyl group in the target compound provides electron-donating resonance effects, enhancing the electron density of the triazolopyrimidine core compared to the 4-ethoxyphenyl analog. Ethoxy’s larger size increases lipophilicity but may reduce metabolic stability due to slower demethylation .
- Aromatic Substituents on Acetamide : The 2,4-dimethylphenyl group introduces steric bulk, which could hinder rotational freedom of the acetamide moiety compared to smaller groups like furan-2-ylmethyl. This may influence binding to targets with deep hydrophobic pockets .
Physicochemical Properties
- Solubility : The furan-2-ylmethyl substituent () improves aqueous solubility due to its polarizable oxygen atom, whereas the dimethylphenyl group reduces it.
- Hydrogen Bonding: The absence of strong hydrogen bond donors in the target compound (vs. chlorophenyl or furan derivatives) may limit interactions with polar biological targets .
Research Findings and Implications
- Bioactivity : While specific data on the target compound’s activity are unavailable, structurally related triazolopyrimidines exhibit kinase inhibition and antimicrobial properties. Ethoxy and chlorophenyl analogs often show enhanced activity due to improved membrane permeability .
- Structure-Activity Relationships (SAR) :
- Electron-donating groups (e.g., methoxy) at position 3 correlate with increased stability in metabolic assays.
- Bulky acetamide substituents (e.g., dimethylphenyl) may reduce off-target interactions but require optimization for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
